

# Technical Monograph: 4-Bromophenyl Benzoate

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## Compound of Interest

Compound Name: 4-Bromophenyl benzoate

CAS No.: 1523-17-7

Cat. No.: B073658

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CAS 1523-17-7 | Structural Integrity & Synthetic Utility[1]

## Executive Summary & Chemical Identity

**4-Bromophenyl benzoate** is a strategic aromatic ester characterized by its dual-functional nature: a labile ester linkage susceptible to nucleophilic attack or rearrangement, and an aryl bromide moiety primed for transition-metal catalysis.[1] In drug discovery and materials science, it serves as a critical "pivot molecule"—allowing for the modular construction of liquid crystals and benzophenone-derived UV absorbers.

This guide moves beyond basic catalog data to provide a rigorous, field-validated protocol for synthesis, purification, and downstream application.

## Core Datasheet

Property	Specification
CAS Number	1523-17-7
IUPAC Name	4-Bromophenyl benzoate
Molecular Formula	C <sub>13</sub> H <sub>9</sub> BrO <sub>2</sub>
Molecular Weight	277.11 g/mol
Melting Point	99–102 °C (Recrystallized from EtOH)
Appearance	White crystalline needles/powder
Solubility	Soluble in DCM, CHCl <sub>3</sub> , Toluene; Insoluble in Water
SMILES	<chem>C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br</chem>

## Synthesis Protocol: The Schotten-Baumann Approach

While esterification can be achieved via Fischer methods (acid catalysis), the Schotten-Baumann reaction is superior for **4-bromophenyl benzoate** due to the lower nucleophilicity of the phenol oxygen compared to aliphatic alcohols. The use of an acid chloride under basic conditions drives the equilibrium forward irreversibly.<sup>[1]</sup>

### Reagents & Stoichiometry<sup>[1]</sup>

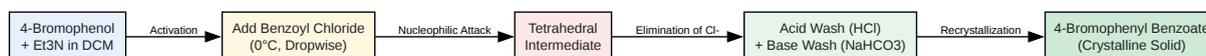
- Substrate: 4-Bromophenol (1.0 equiv)
- Reagent: Benzoyl chloride (1.1 equiv) - Freshly distilled recommended.
- Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)
- Solvent: Dichloromethane (DCM) - Anhydrous.<sup>[1]</sup>

### Step-by-Step Methodology

- Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-bromophenol (17.3 g, 100 mmol) in anhydrous DCM (100 mL).

- **Base Addition:** Add triethylamine (15.2 g, 150 mmol) and cool the solution to 0 °C using an ice/water bath. Mechanistic Note: Cooling controls the exothermic formation of the acylammonium intermediate.
- **Acylation:** Add benzoyl chloride (15.5 g, 110 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. The solution will become cloudy as triethylamine hydrochloride precipitates.[1]
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting phenol spot ( ) should disappear, replaced by the less polar ester ( ).
- **Quench & Workup:**
  - Pour the reaction mixture into 100 mL of 1M HCl (cold). Purpose: Solubilizes the amine salts and hydrolyzes excess benzoyl chloride.
  - Separate the organic layer and wash sequentially with:
    - Sat. NaHCO<sub>3</sub> (2 x 50 mL) - Removes residual benzoic acid.[1]
    - Brine (1 x 50 mL) - Osmotic drying.[1]
- **Purification:** Dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo. Recrystallize the crude white solid from hot Ethanol (95%).[1]

## Workflow Visualization



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Figure 1: Optimized Schotten-Baumann synthesis workflow for **4-bromophenyl benzoate**.

## Reactivity & Applications: The Divergent Pathways

**4-Bromophenyl benzoate** is a "bifurcation point" molecule.<sup>[1]</sup> Its reactivity profile allows for two distinct chemical modifications that do not interfere with one another if performed in the correct sequence.<sup>[1]</sup>

### Pathway A: The Fries Rearrangement (Orthogonal Functionalization)

This reaction is critical for synthesizing UV-absorbing benzophenones.<sup>[1]</sup> Because the para position of the phenol ring is blocked by bromine, the acyl group is forced to the ortho position.

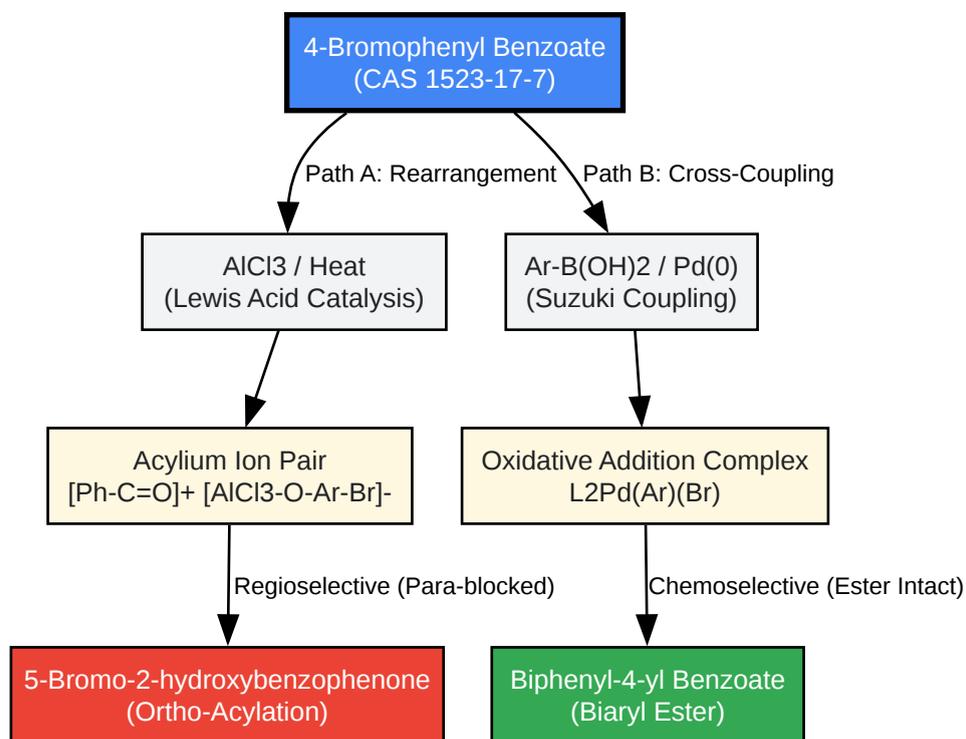
- Catalyst: Aluminum Chloride ( $\text{AlCl}_3$ ) or Lewis Acidic Ionic Liquids.<sup>[1]</sup>
- Conditions: 120–140 °C (Melt) or Reflux in Chlorobenzene.<sup>[1]</sup>
- Mechanism: The Lewis acid coordinates to the carbonyl oxygen, weakening the ester bond. The acylium ion generates and re-attacks the aromatic ring at the ortho position (intramolecular or tight ion-pair mechanism).<sup>[1]</sup>
- Product: (5-Bromo-2-hydroxyphenyl)(phenyl)methanone.<sup>[1]</sup>

### Pathway B: Suzuki-Miyaura Cross-Coupling

The aryl bromide bond is highly active toward Pd(0) oxidative addition, while the ester linkage remains stable under mild basic conditions (e.g.,  $\text{K}_3\text{PO}_4$ ). This allows for the synthesis of biaryl esters (liquid crystal precursors).<sup>[1]</sup>

- Catalyst:  $\text{Pd}(\text{PPh}_3)_4$  (3-5 mol%).<sup>[1]</sup>
- Coupling Partner: Phenylboronic acid.<sup>[1][2][3]</sup>
- Base:  $\text{K}_2\text{CO}_3$  or  $\text{K}_3\text{PO}_4$  (anhydrous conditions preferred to prevent hydrolysis).<sup>[1]</sup>
- Product: Biphenyl-4-yl benzoate.<sup>[1]</sup>

## Mechanistic Divergence Map



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Figure 2: Divergent reactivity map showing regioselective rearrangement vs. chemoselective coupling.

## Quality Control & Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

$^1\text{H NMR}$  (400 MHz,  $\text{CDCl}_3$ ):

- 8.18–8.22 (m, 2H): Ortho-protons of the benzoate ring (Deshielded by carbonyl).
- 7.62–7.66 (m, 1H): Para-proton of the benzoate ring.
- 7.48–7.55 (m, 4H): Overlap of meta-protons of benzoate and meta-protons of the bromophenyl ring (relative to oxygen).
- 7.10–7.15 (d, 2H): Ortho-protons of the bromophenyl ring (relative to oxygen).
- Note: The bromophenyl ring typically shows an AA'BB' system, but shifts depend on concentration and solvent.

IR Spectroscopy (KBr):

- 1735  $\text{cm}^{-1}$ : Strong C=O stretch (Ester).[1]
- 1260  $\text{cm}^{-1}$ : C-O-C asymmetric stretch.[1]
- 1070  $\text{cm}^{-1}$ : Aryl-Br stretch (often weak/obscured).[1]

## References

- Chemical Identity & Properties: PubChem. **4-Bromophenyl benzoate** (CID 264661).[1] National Library of Medicine.[1] [\[Link\]](#)
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